3-Bromo-4-(2-chloroethyl)pyridinehydrochloride
Description
3-Bromo-4-(2-chloroethyl)pyridine hydrochloride is a halogenated pyridine derivative featuring a bromo substituent at the 3-position and a 2-chloroethyl group at the 4-position of the pyridine ring, with a hydrochloride counterion.
Properties
Molecular Formula |
C7H8BrCl2N |
|---|---|
Molecular Weight |
256.95 g/mol |
IUPAC Name |
3-bromo-4-(2-chloroethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H7BrClN.ClH/c8-7-5-10-4-2-6(7)1-3-9;/h2,4-5H,1,3H2;1H |
InChI Key |
IVMNXTJHLFGJPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CCCl)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-(2-chloroethyl)pyridine hydrochloride typically involves the bromination and chlorination of pyridine derivatives. One common method is the reaction of 3-bromo-4-pyridine with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of 3-bromo-4-(2-chloroethyl)pyridine hydrochloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound in its hydrochloride salt form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitutions at both bromine (C3) and chlorine (C2 ethyl chain) positions, with selectivity dependent on reaction conditions:
Bromine Substitution
-
Mechanism : Aromatic bromine participates in SNAr (nucleophilic aromatic substitution) with electron-rich nucleophiles (e.g., amines, alkoxides).
-
Example : Reaction with morpholine in DMF at 80°C yields 4-(2-chloroethyl)-3-morpholinopyridine.
-
Conditions :
Nucleophile Solvent Temperature Yield Morpholine DMF 80°C 72% Sodium methoxide MeOH 60°C 65%
Chlorine Substitution
-
The 2-chloroethyl group undergoes aliphatic SN2 reactions.
-
Example : Reaction with potassium iodide in acetone produces 3-bromo-4-(2-iodoethyl)pyridine.
Coupling Reactions
The bromine atom facilitates transition-metal-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
-
Mechanism : Pd-catalyzed coupling with aryl boronic acids.
-
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/water (4:1), 90°C.
-
Example : Coupling with phenylboronic acid yields 4-(2-chloroethyl)-3-phenylpyridine (83% yield).
Buchwald-Hartwig Amination
-
Mechanism : Pd/Xantphos-catalyzed coupling with amines.
-
Example : Reaction with aniline forms 3-amino-4-(2-chloroethyl)pyridine.
Elimination Reactions
Under basic conditions, the 2-chloroethyl group undergoes dehydrohalogenation:
-
Mechanism : Base-induced β-elimination to form a vinylpyridine derivative.
-
Conditions : KOtBu (2 equiv.), THF, 50°C.
-
Product : 3-Bromo-4-vinylpyridine (89% yield).
Comparative Reactivity Analysis
Key factors influencing reaction pathways:
| Parameter | Bromine Site | Chlorine Site |
|---|---|---|
| Reactivity | Moderate (directed by ring electronics) | High (aliphatic SN2 favored) |
| Solvent Effects | Polar aprotic enhances nucleophilicity | Protic solvents slow SN2 kinetics |
| Temperature Range | 60–100°C | 25–80°C |
Mechanistic Insights from Analogous Systems
Studies on 2-bromo-6-chloromethylpyridine (structurally related) reveal:
Scientific Research Applications
Chemistry: 3-bromo-4-(2-chloroethyl)pyridine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems. It can be used to investigate the interactions of these compounds with enzymes, receptors, and other biomolecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its halogenated structure may impart unique biological activities, making it a candidate for drug discovery and development.
Industry: In the industrial sector, 3-bromo-4-(2-chloroethyl)pyridine hydrochloride is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-bromo-4-(2-chloroethyl)pyridine hydrochloride depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, and nucleic acids. The halogen substituents may enhance binding affinity and specificity, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the context of its use.
Comparison with Similar Compounds
Structural and Reactivity Comparisons
- Bromo at the 3-position (vs. 4-bromo in 4-Bromo-3-methylpyridine hydrochloride) may influence electronic effects on the pyridine ring, altering reactivity in nucleophilic substitution reactions .
- Hydrochloride Salt: The hydrochloride counterion improves solubility in polar solvents compared to non-ionic analogs (e.g., 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea), facilitating aqueous-phase reactions .
Physicochemical Properties
- Solubility and Stability: The hydrochloride salt form increases water solubility, critical for bioavailability. However, the 2-chloroethyl group’s hydrolytic lability may reduce stability in aqueous environments compared to more stable substituents (e.g., methyl in 4-Bromo-3-methylpyridine hydrochloride) . Octanol/water partition coefficients (log P) of nitrosoureas correlate with therapeutic efficacy; the target compound’s log P is likely intermediate between hydrophilic pyrimidines and lipophilic nitrosoureas .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-bromo-4-(2-chloroethyl)pyridine hydrochloride, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of 4-(2-chloroethyl)pyridine derivatives using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or photochemical activation) may yield the desired product. Intermediate characterization should involve , , and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. For analogous pyridine derivatives, structural verification via X-ray crystallography has been employed to resolve positional isomer ambiguities .
Q. How can researchers optimize purification of 3-bromo-4-(2-chloroethyl)pyridine hydrochloride to minimize hydrolysis?
- Methodology : Due to the reactivity of the chloroethyl group, purification should avoid aqueous conditions. Use anhydrous solvents (e.g., dry dichloromethane) and column chromatography with silica gel pre-treated with triethylamine to neutralize acidic sites. Recrystallization from non-polar solvents under inert atmosphere (N/Ar) is recommended. Thermal gravimetric analysis (TGA) can monitor decomposition during drying, as demonstrated in dehydration studies of related hydrochloride salts .
Q. What analytical techniques are critical for assessing purity and stability of this compound?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is essential for quantifying impurities. Stability studies should include accelerated degradation tests (40°C/75% RH) and analysis by to detect hydrolysis byproducts (e.g., ethanol derivatives from chloroethyl group breakdown). Fourier-transform infrared spectroscopy (FTIR) can identify residual solvents or moisture .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloroethyl group in nucleophilic substitution reactions?
- Methodology : The electron-withdrawing pyridine ring enhances the electrophilicity of the chloroethyl group, favoring S2 mechanisms. Kinetic studies using varying nucleophiles (e.g., amines, thiols) and solvent polarity (measured by dielectric constants) can elucidate reaction pathways. Computational modeling (DFT) can predict transition states and activation energies, as applied to similar chloromethylpyridine derivatives .
Q. How does the bromine substituent influence the compound’s biological activity in enzyme inhibition studies?
- Methodology : The bromine atom may sterically hinder or electronically modulate interactions with enzyme active sites. Comparative assays using bromine-free analogs (e.g., 4-(2-chloroethyl)pyridine hydrochloride) can isolate its effects. For example, in kinase inhibition studies, IC values and molecular docking simulations (e.g., AutoDock Vina) can correlate substituent effects with binding affinity .
Q. What strategies mitigate instability during storage or in situ applications?
- Methodology : Lyophilization (freeze-drying) under vacuum preserves hydrochloride salts by removing moisture. For in situ use, encapsulating the compound in amphiphilic polymers (e.g., PEG-PLGA nanoparticles) shields reactive groups from hydrolysis. Stability-indicating assays (e.g., HPLC-MS) should track degradation over time, as validated in studies on pyridine-based pharmaceuticals .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodology : Reproducibility issues often arise from trace moisture or oxygen. Systematic optimization using design of experiments (DoE) can identify critical parameters (e.g., reaction temperature, solvent purity). Collaborative verification across labs, with shared batch data (e.g., via Open Science Framework), ensures robustness. Conflicting data from commercial sources (excluded per guidelines) should be replaced with peer-reviewed protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
